1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea, also known as Glibenclamide Impurity D, is a complex organic compound with significant relevance in pharmaceutical chemistry, particularly in the context of blood glucose regulation. This compound is characterized by its intricate molecular structure and specific biological activity, making it an important reference material for drug development and toxicology studies.
The compound is classified under the CAS Number 38160-73-5 and has a molecular formula of CHClNOS, with a molecular weight of 467.97 g/mol. It is primarily utilized as an impurity reference material in the development of blood glucose regulators like Glibenclamide, a medication used to treat type 2 diabetes .
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea is classified as:
The synthesis of 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or vary based on laboratory protocols.
Key structural data include:
The structure features a butyl group, a sulfonamide linkage, and a chloro-substituted methoxybenzamide moiety, contributing to its pharmacological activity.
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea can participate in various chemical reactions typical for compounds containing sulfonamide and urea functionalities:
These reactions are critical for understanding the stability and reactivity of the compound in biological systems.
The mechanism of action for 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea primarily involves its role as a blood glucose regulator. It acts by stimulating insulin secretion from pancreatic beta cells, enhancing peripheral glucose uptake, and reducing hepatic glucose production.
This multifaceted mechanism contributes to its efficacy in managing hyperglycemia.
Key chemical properties include:
Relevant data from analytical methods such as High Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea serves several scientific purposes:
This compound's diverse applications underscore its significance in both research and clinical settings.
Sulfonylurea derivatives represent a cornerstone of medicinal chemistry, particularly in the management of type 2 diabetes mellitus. These compounds feature a characteristic phenyl-sulfonyl-urea backbone that serves as the pharmacophore for insulin secretion activity [3] [7]. The structural versatility of this core allows for extensive chemical modifications, enabling the development of multiple therapeutic generations with optimized pharmacokinetic and pharmacodynamic profiles. These synthetic compounds exemplify how targeted molecular design can yield clinically significant agents that interact with specific biological targets, particularly ATP-sensitive potassium channels in pancreatic β-cells [2] [5]. The continued scientific interest in sulfonylurea chemistry stems from their efficacy, cost-effectiveness, and the ongoing discovery of novel biological activities beyond their classical antidiabetic effects [7].
Sulfonylureas are systematically classified into generations based on their structural complexity, receptor binding affinity, and therapeutic potency. This classification system reflects the evolutionary development of these antidiabetic agents:
First-generation sulfonylureas (discovered 1950s): Characterized by simpler aliphatic or small aromatic substituents. Tolbutamide (R₁: methyl; R₂: butyl) and chlorpropamide (R₁: chloro; R₂: propyl) exemplify this generation with lower receptor affinity and higher required dosages (500-2000 mg/day) [3] [7]. Their structures lack complex aromatic extensions, contributing to their lower potency and higher incidence of drug interactions due to non-selective binding.
Second-generation sulfonylureas (1980s): Feature optimized aromatic substituents that dramatically enhance binding affinity to sulfonylurea receptors (SUR). Glibenclamide (glyburide), glipizide, and gliclazide contain extended aromatic regions that facilitate specific high-affinity interactions. This structural refinement allows therapeutic efficacy at significantly reduced dosages (2.5-20 mg/day) [3] [7]. The compound 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea (CAS 38160-73-5) belongs to this category, sharing the characteristic structural complexity of second-generation agents through its:
Ortho-substituted benzamide moiety (5-chloro-2-methoxybenzoyl) linked via ethylene spacer [4]
Third-generation representatives: Glimepiride exemplifies further optimization with a bulkier heterocyclic substitution (pyrimidinone), enhancing receptor specificity and pharmacokinetic profiles [3] [5].
Table 1: Structural Classification of Selected Sulfonylureas
Generation | Prototypical Compounds | R₁ Group | R₂ Group | Therapeutic Dose Range (mg/day) |
---|---|---|---|---|
First | Tolbutamide | -CH₃ | -C₄H₉ | 500-3000 |
Chlorpropamide | -Cl | -C₃H₇ | 100-750 | |
Second | Glibenclamide | Complex: 2-methoxy-5-chloro-benzamide ethyl linkage | Cyclohexyl | 1.25-20 |
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea | Identical to Glibenclamide | -n-Butyl | (Impurity/research compound) | |
Third | Glimepiride | Ethoxyphenyl | Pyrimidinone | 1-8 |
The structural evolution demonstrates a clear trajectory toward increased complexity in the R₁ domain, transitioning from simple substituents to extended aromatic systems that enhance receptor affinity and specificity. The featured compound exemplifies this progression with its dual-domain structure featuring both the sulfonylurea core and an orthogonal benzamide moiety connected through a flexible ethylene bridge [9]. This architecture facilitates simultaneous interaction with multiple receptor domains, significantly enhancing binding specificity compared to first-generation compounds [7].
The pharmacological activity of sulfonylurea derivatives critically depends on two interconnected functional domains: the urea moiety and the sulfonamide group. These structural elements act synergistically to mediate the interaction with sulfonylurea receptors (SUR) on pancreatic β-cells:
Sulfonamide Group (-SO₂NH-):This highly polarized component creates an electrophilic sulfur center that facilitates specific binding to the SUR1 receptor subunit of ATP-sensitive K⁺ channels. The oxygen atoms engage in hydrogen bonding with Lys1349 and Thr1386 residues, while the electron-deficient sulfur interacts favorably with aromatic residues in the receptor's binding pocket [7]. The aryl group attached to the sulfonamide (para-substituted phenyl in second-generation compounds) enhances binding through π-π stacking interactions with phenylalanine residues. In the featured compound, the 4-[2-(arylcarboxamido)ethyl]phenyl extension provides optimal steric and electronic properties for high-affinity SUR1 binding [5] [7].
Urea Moiety (-NHCONH-):This segment serves a dual function:
Table 2: Functional Group Contributions in Selected Sulfonylureas
Functional Group | Role in Pharmacological Activity | Structural Variations in Clinical Agents | Manifestation in 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea |
---|---|---|---|
Sulfonamide (-SO₂NH-) | SUR1 binding via electrostatic interactions and H-bonding | Aryl group variations: -Phenyl (glipizide) -Chlorophenyl (glibenclamide) | 4-[2-(arylcarboxamido)ethyl]phenyl group providing optimal steric bulk and electronic properties |
Urea (-NHCONH-) | H-bond network formation with receptor; R₂ group attachment | -Cyclohexyl (glibenclamide) -Azabicyclo (glimepiride) -n-Butyl (featured compound) | n-Butyl terminus balancing lipophilicity (LogP 3.7) and metabolic stability |
Aromatic Extensions | Secondary binding interactions | -Methoxy-chloro substitution (glibenclamide) -Methylpyrazine (gliclazide) | 5-Chloro-2-methoxybenzoyl group identical to glibenclamide's insulin-secreting pharmacophore |
The featured compound uniquely integrates the 5-chloro-2-methoxybenzoyl group—a structural signature of glibenclamide's insulin-secreting pharmacophore—connected via a flexible ethylene bridge to the sulfonylurea core. This design preserves the spatial orientation necessary for simultaneous engagement with both the benzamido-binding region and the core SUR1 binding domain [9]. The ethylene spacer (-CH₂CH₂-) provides conformational flexibility, enabling optimal positioning of the benzamide moiety within its complementary binding site. This elaborate architecture exemplifies the medicinal chemistry principle of fragment linking to enhance binding affinity and specificity [7].
The development of glibenclamide (glyburide) in the 1960s marked a therapeutic breakthrough as the prototypical second-generation sulfonylurea. Its discovery emerged from systematic structural optimization of first-generation compounds:
Structural Innovation: Researchers at Boehringer Mannheim (Germany) incorporated the 2-methoxy-5-chlorobenzamide moiety linked via ethylenic spacer to the sulfonylurea core. This design yielded a 100-fold increase in receptor binding affinity compared to tolbutamide [3]. The molecular complexity, however, introduced synthetic challenges leading to multiple impurity profiles during manufacturing.
Impurity Formation:The featured compound (1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea; Glibenclamide Impurity D) arises during glibenclamide synthesis through two primary pathways:
Route A: Sulfonamide + Isocyanate → Sulfonylurea ArSO₂NH₂ + R₂NCO → ArSO₂NHC(O)NHR₂ Route B: Multi-step assembly with protective group strategies
Impurity D specifically forms when Route A employs n-butyl isocyanate instead of cyclohexyl isocyanate—a potential reagent confusion in manufacturing [6].
Table 3: Synthetic Pathways and Impurity Formation in Glibenclamide Manufacture
Synthetic Route | Key Reagents | Reaction Conditions | Potential Impurities | Control Strategies |
---|---|---|---|---|
One-pot synthesis | 2-Methoxy-5-chlorobenzoic acid chloride → Ethylenediamine adduct → Sulfonylation → Urea formation | Elevated temperatures (80-120°C), polar aprotic solvents | Alkylurea variants (Impurity D if butyl isocyanate used) | Strict reagent specification (cyclohexyl isocyanate) |
Stepwise assembly | 4-(2-Aminoethyl)benzenesulfonamide → Benzoylation → Urea coupling | Mild conditions (25-60°C), protective groups | Incompletely acylated intermediates; Isomer impurities | Intermediate purification; Reaction progress monitoring |
Solid-phase synthesis | Resin-bound sulfonamide → Sequential coupling | Controlled environment | Minimal but structure-dependent | Optimization of coupling efficiency |
The compound's historical significance extends beyond impurity status: it represents a deliberate structural analog in medicinal chemistry optimization efforts. Researchers explored this butyl variant during structure-activity relationship (SAR) studies that ultimately selected glibenclamide's cyclohexyl group for optimal pharmacokinetics [3]. Contemporary research repurposes this compound as:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4